

"1-(2-Bromoethyl)pyrrolidin-2-one" chemical properties and structure

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Compound of Interest

Compound Name: 1-(2-Bromoethyl)pyrrolidin-2-one

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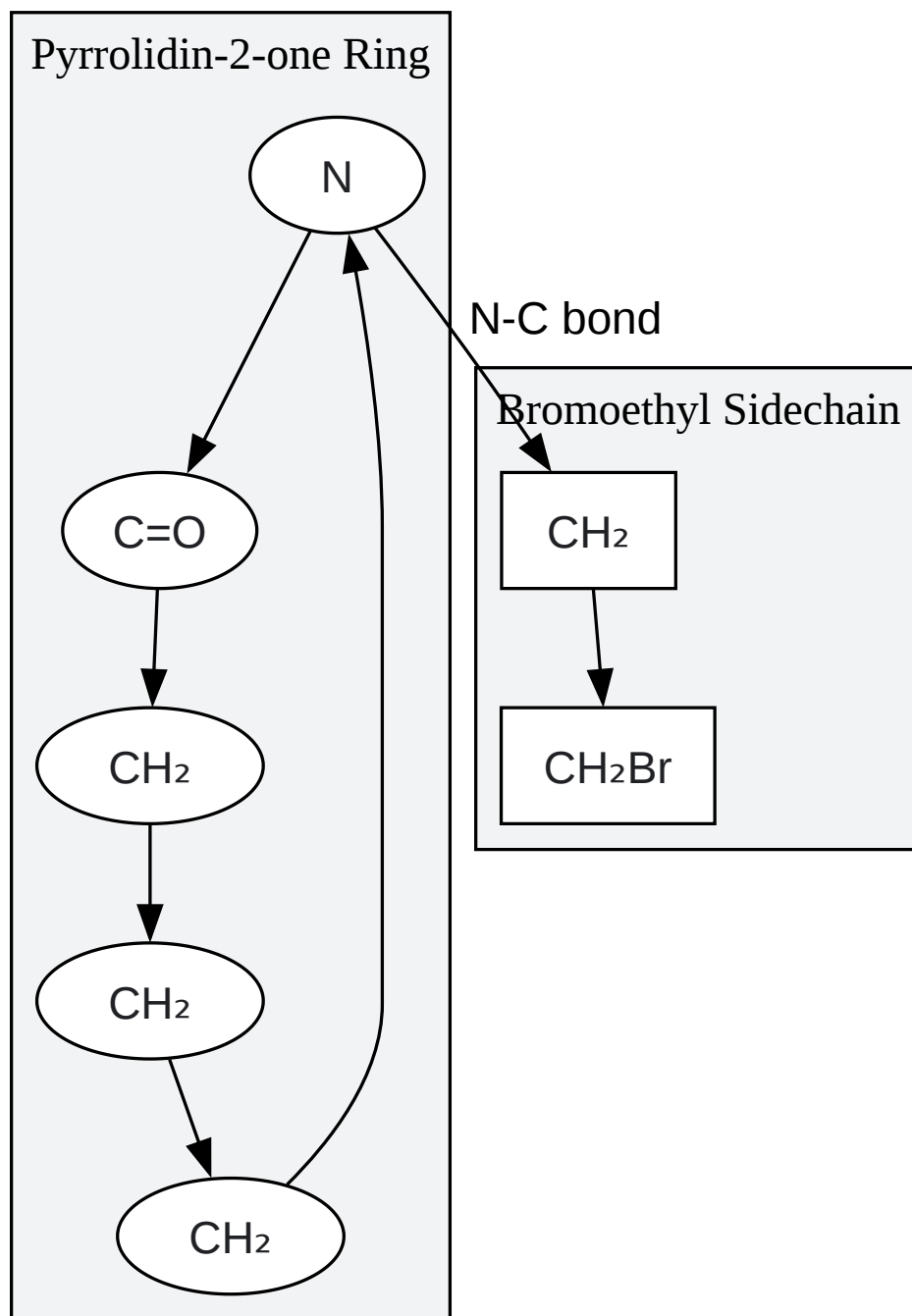
An In-depth Technical Guide to **1-(2-Bromoethyl)pyrrolidin-2-one**

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **1-(2-Bromoethyl)pyrrolidin-2-one**, a heterocyclic compound of interest in synthetic chemistry and drug discovery. It details the chemical structure, physicochemical properties, and safety information for this compound. This guide also presents a plausible synthetic route and discusses the potential biological significance of the pyrrolidin-2-one scaffold and the reactive bromoethyl moiety. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Chemical Structure and Identifiers

1-(2-Bromoethyl)pyrrolidin-2-one is a derivative of 2-pyrrolidinone, which is a five-membered lactam. The structure features a bromoethyl group attached to the nitrogen atom of the pyrrolidinone ring. This bifunctional nature—a stable lactam core and a reactive alkyl halide—makes it a valuable intermediate in organic synthesis.



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Caption: Molecular structure of **1-(2-Bromoethyl)pyrrolidin-2-one**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-(2-bromoethyl)pyrrolidin-2-one [1]
CAS Number	117018-99-2 [1] [2] [3]
Molecular Formula	C ₆ H ₁₀ BrNO [2]
Molecular Weight	192.05 g/mol [2]
SMILES String	BrCCN1CCCC1=O
InChI	1S/C6H10BrNO/c7-3-5-8-4-1-2-6(8)9/h1-5H2 [1]
InChI Key	BVAQGS LQZNUFHQ-UHFFFAOYSA-N [1]

| MDL Number | MFCD09804536[\[1\]](#)[\[2\]](#) |

Physicochemical Properties

There are conflicting reports from suppliers regarding the physical state of this compound at room temperature, with some listing it as a solid and others as a liquid. The majority of recent supplier data suggests it is a liquid.[\[1\]](#)[\[2\]](#) The data presented below, such as boiling point and density, are predicted values.

Table 2: Physicochemical Properties

Property	Value	Source(s)
Physical Form	Colorless Liquid / Solid	[1] [2]
Purity	≥95%	[1]
Boiling Point	91 - 92 °C at 0.8 Torr (Predicted)	[2]
Density	1.511 ± 0.06 g/cm ³ at 20°C (Predicted)	[2]
Refractive Index	1.53	[2]

| Storage Conditions | 2 to 8 °C, under inert atmosphere [\[1\]](#)[\[2\]](#) |

Spectroscopic Data Analysis

Specific experimental spectra for **1-(2-bromoethyl)pyrrolidin-2-one** are not widely available in public databases. The following tables provide predicted assignments based on the analysis of its chemical structure and comparison with related compounds like 2-pyrrolidinone and N-ethyl-2-pyrrolidone.[\[4\]](#)[\[5\]](#)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show four distinct signals corresponding to the four methylene groups. The protons on the bromoethyl chain will be downfield due to the electronegativity of the adjacent nitrogen and bromine atoms.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

Protons (Position)	Predicted δ (ppm)	Multiplicity	Integration	Coupling
-N-CH ₂ -CH ₂ Br	~3.6 - 3.8	Triplet (t)	2H	³ J ≈ 6-7 Hz
-N-CH ₂ -CH ₂ Br	~3.4 - 3.6	Triplet (t)	2H	³ J ≈ 6-7 Hz
-N-CH ₂ -CH ₂ - (Ring, C5)	~3.3 - 3.5	Triplet (t)	2H	³ J ≈ 7 Hz
-CO-CH ₂ -CH ₂ - (Ring, C3)	~2.4 - 2.6	Triplet (t)	2H	³ J ≈ 7-8 Hz

| -CH₂-CH₂-CH₂- (Ring, C4) | ~2.0 - 2.2 | Quintet (p) | 2H | ³J ≈ 7-8 Hz |

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum is expected to show five signals, one for the carbonyl carbon and four for the methylene carbons.

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon (Position)	Predicted δ (ppm)
C=O (Ring, C2)	~175
-N-CH ₂ - (Ring, C5)	~48
-N-CH ₂ -CH ₂ Br	~45
-CO-CH ₂ - (Ring, C3)	~31
-N-CH ₂ -CH ₂ Br	~29

| -CH₂-CH₂-CH₂- (Ring, C4) | ~18 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band from the amide carbonyl group.

Table 5: Key IR Absorption Bands

Functional Group	Approximate Wavenumber (cm ⁻¹)	Intensity
Amide C=O stretch	1670 - 1700	Strong
C-H stretch (sp ³)	2850 - 3000	Medium
C-N stretch	1250 - 1350	Medium

| C-Br stretch | 500 - 600 | Medium-Strong |

Experimental Protocols: Synthesis and Reactivity

Proposed Synthesis: N-Alkylation of 2-Pyrrolidinone

A common and effective method for the synthesis of N-substituted pyrrolidinones is the direct alkylation of the 2-pyrrolidinone anion. The following is a generalized protocol based on standard organic chemistry procedures for N-alkylation of lactams.[6]

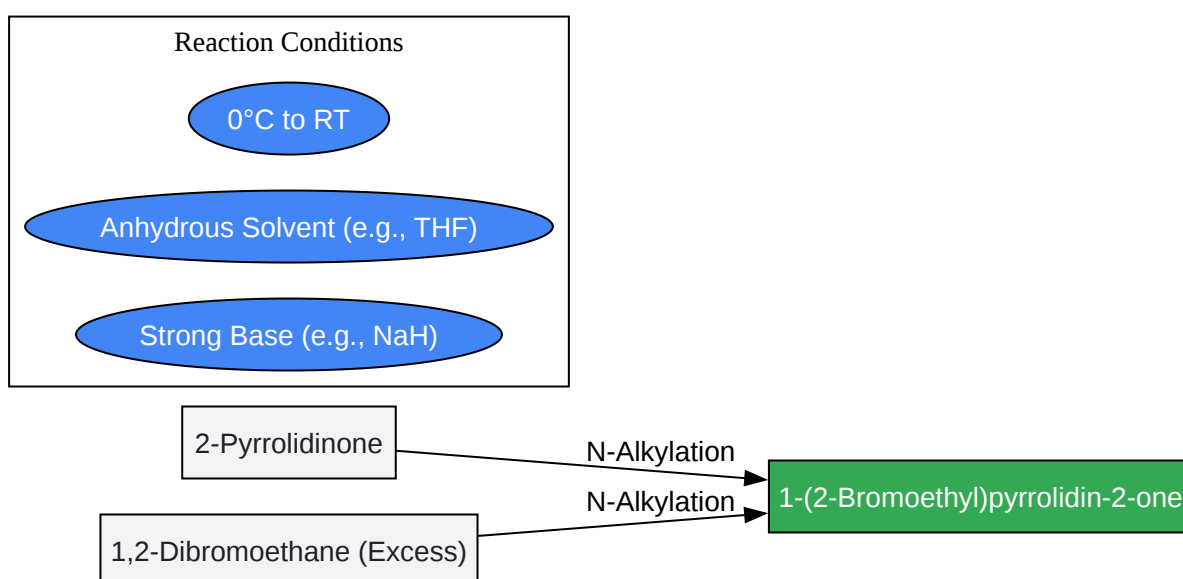
Materials:

- 2-Pyrrolidinone
- 1,2-Dibromoethane (used in excess)
- Strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK))
- Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
- Quenching solution (e.g., saturated aqueous Ammonium Chloride (NH₄Cl))
- Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)
- Drying agent (e.g., anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄))

Protocol:

- Anion Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous solvent and the strong base. Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of 2-pyrrolidinone in the anhydrous solvent to the flask. Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the pyrrolidinone anion.
- Alkylation: Add 1,2-dibromoethane (typically 2-3 equivalents) dropwise to the reaction mixture. Using an excess of the dihalide minimizes the formation of the dimerized by-product.
- Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
- Work-up and Purification: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and extract with an organic solvent.

- Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel to yield the pure **1-(2-Bromoethyl)pyrrolidin-2-one**.



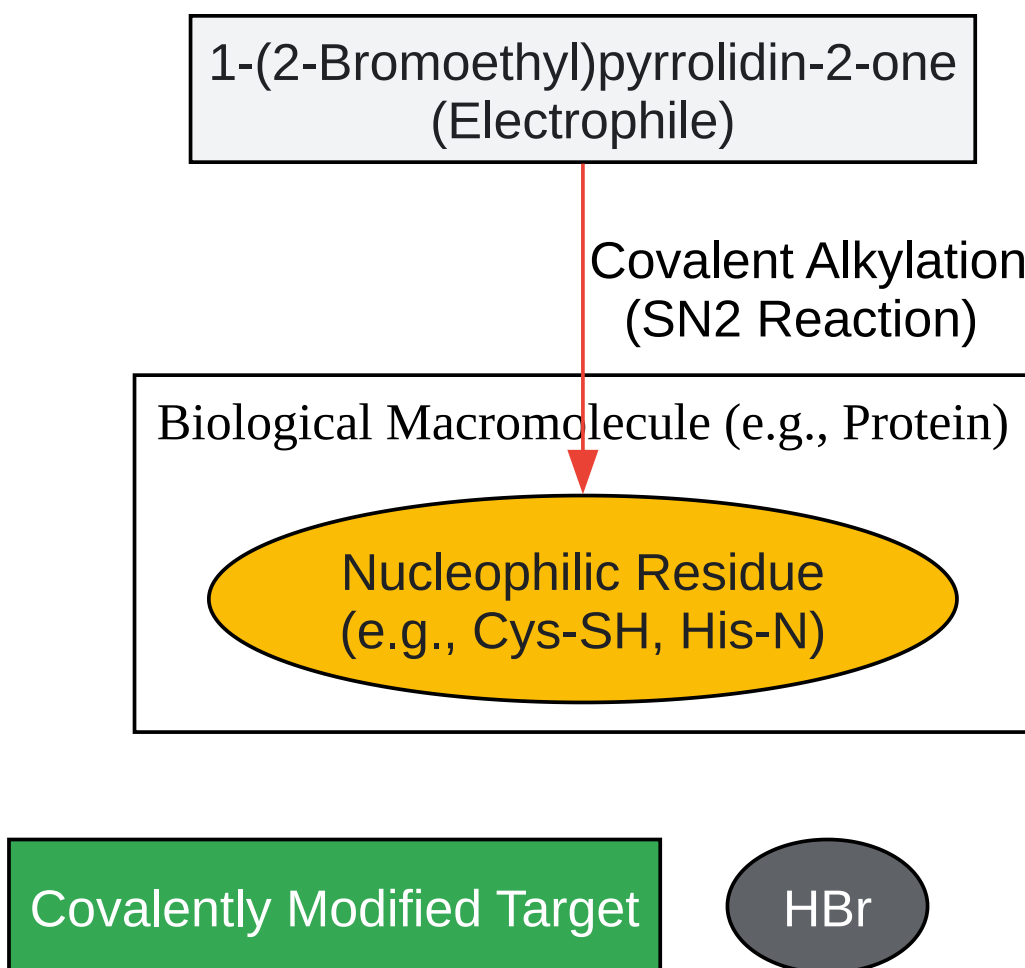
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Caption: Proposed synthetic workflow for **1-(2-Bromoethyl)pyrrolidin-2-one**.

Biological and Pharmacological Context

While no specific biological activities have been reported for **1-(2-bromoethyl)pyrrolidin-2-one** itself, its core structure is of significant interest in medicinal chemistry.

- **The Pyrrolidin-2-one Scaffold:** The pyrrolidin-2-one ring is a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs.^{[7][8]} Derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.^{[9][10]} This scaffold provides a rigid, three-dimensional structure that can be strategically functionalized to interact with biological targets.^[7]
- **The Bromoethyl Group as a Reactive Moiety:** The bromoethyl group is a potent electrophile and an alkylating agent. In a biological context, this functional group can react with nucleophilic residues on macromolecules such as proteins (e.g., cysteine, histidine) or DNA. This reactivity suggests that **1-(2-bromoethyl)pyrrolidin-2-one** could act as an irreversible covalent inhibitor or a probe for identifying binding sites in target proteins. This mechanism is a key strategy in the design of targeted covalent drugs.



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Caption: Potential mechanism of action via covalent modification of a target.

Safety and Handling

1-(2-Bromoethyl)pyrrolidin-2-one is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 6: Safety and Hazard Information

Category	Information	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[1]
Signal Word	Warning	[1]
Hazard Statements	H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.	[1] [2]

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P337+P313, P405, P501 [\[1\]](#)[\[2\]](#) |

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